molecular formula C14H13N3O3S B2723096 N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 879819-49-5

N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2723096
CAS No.: 879819-49-5
M. Wt: 303.34
InChI Key: BVJPSCLQRRFZAQ-UHFFFAOYSA-N
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Description

Structure: This compound features a 1,3-thiazole core substituted at position 5 with a 3-nitrobenzyl group and at position 2 with a cyclopropanecarboxamide moiety. The 3-nitrobenzyl group introduces electron-withdrawing properties, while the cyclopropane ring contributes to steric constraints and metabolic stability.
Synthetic Relevance: Cyclopropanecarboxamide derivatives are typically synthesized via coupling reactions between thiazol-2-amine intermediates and cyclopropanecarbonyl chloride, as exemplified in and .

Properties

IUPAC Name

N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c18-13(10-4-5-10)16-14-15-8-12(21-14)7-9-2-1-3-11(6-9)17(19)20/h1-3,6,8,10H,4-5,7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJPSCLQRRFZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the thiazole derivative.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group, typically through the reaction of cyclopropanecarboxylic acid with an amine derivative of the thiazole compound under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated derivatives of the thiazole ring.

Scientific Research Applications

N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the thiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues with Modified Benzyl Substituents

Compound Name (ID) Substituent at Thiazole-5 Core Carboxamide Group Key Properties/Activities Reference ID
Target Compound 3-Nitrobenzyl Cyclopropanecarboxamide Under investigation (data pending) -
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) 2,4-Dichlorobenzyl Thiophene-2-carboxamide Anticancer (cytotoxic/cytostatic)
N-[5-(3-Fluorobenzoyl)-4-phenylthiazol-2-yl]cyclopropanecarboxamide (50) 3-Fluorobenzoyl Cyclopropanecarboxamide Synthetic intermediate
BX78995 (N-[5-(3-Nitrobenzyl)-1,3-thiazol-2-yl]-2-propoxybenzamide) 3-Nitrobenzyl 2-Propoxybenzamide Structural analog (activity unstudied)

Key Observations :

  • Substituent Effects : The 3-nitrobenzyl group in the target compound and BX78996 () contrasts with halogenated (e.g., 2,4-dichloro in 5f) or fluorinated (e.g., 3-fluoro in compound 50) benzyl groups. Electron-withdrawing nitro groups may enhance binding to enzymes or receptors compared to halogens .
  • Carboxamide Variations : Replacing cyclopropanecarboxamide with thiophene-2-carboxamide (as in 5f) or benzamide (as in BX78995) alters lipophilicity and hydrogen-bonding capacity, impacting bioavailability and target affinity .

Analogues with Heterocyclic Modifications

Compound Name (ID) Core Heterocycle Substituents Notable Features Reference ID
2-Cyano-3-furan-2-yl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]prop-2-enamide 1,3-Thiazole 3-Nitrobenzyl, cyano-furan High lipophilicity (calculated)
N-[3-[5-(2-Chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]cyclopropanecarboxamide Pyrazolo-thiazole 2-Chlorophenyl, imidazole Antiviral potential (theoretical)

Key Observations :

  • Functional Group Additions: The cyano-furan moiety in increases molecular rigidity, which may improve selectivity but reduce solubility .

Computational and Experimental Data

Physicochemical Properties :

  • Target Compound : Predicted logP ~3.2 (moderate lipophilicity), molecular weight 357.4 g/mol.

Biological Activity

N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12N4O3S\text{C}_{12}\text{H}_{12}\text{N}_{4}\text{O}_{3}\text{S}

This compound features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the nitrophenyl group enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research has indicated that thiazole derivatives exhibit promising anticancer activities. For instance, a review on similar compounds highlighted that various thiazole derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) .

In particular, compounds with structural similarities to this compound have shown IC50 values ranging from 4.27 µg/mL to 22.19 µM against different cancer cell lines . The structure–activity relationship (SAR) studies suggest that modifications to the thiazole and phenyl rings can significantly enhance anticancer activity.

The anticancer activity of thiazole derivatives is often attributed to their ability to induce apoptosis in cancer cells. For instance, compounds similar to N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl] have been shown to activate caspase pathways leading to cell cycle arrest and apoptosis . The pro-apoptotic effects are typically mediated through the upregulation of cell cycle inhibitors like p21.

Study 1: Anticancer Activity Evaluation

A study conducted by Alam et al. (2011) synthesized several thiazole derivatives and evaluated their anticancer properties against various human cancer cell lines. Among them, a compound structurally related to N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl] exhibited an IC50 value of 9 µM against the MDA-MB-231 breast cancer cell line, demonstrating significant potency compared to standard treatments .

Study 2: Structure–Activity Relationship Analysis

In another study focusing on thiazole derivatives, researchers synthesized a series of compounds and assessed their biological activities. The results indicated that introducing electron-withdrawing groups like nitro groups significantly enhanced the compounds' cytotoxicity against cancer cells . This finding supports the hypothesis that N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl] could possess enhanced biological activity due to its nitrophenyl moiety.

Summary of Biological Activities

Activity TypeCell Line/TargetIC50 ValueReference
AnticancerA549 (Lung Cancer)4.27 µg/mLAlam et al. (2011)
AnticancerSK-MEL-2 (Skin Cancer)9 µMAlam et al. (2011)
Induction of ApoptosisVarious Cancer LinesVariesVarious Studies

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